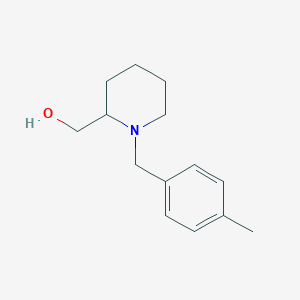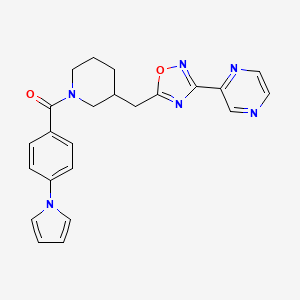
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring, a carboxamide group, and a methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide typically involves a multi-step process:
Formation of the Alkyne Intermediate: The initial step involves the synthesis of the alkyne intermediate, which can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Methoxyphenoxy Group: The next step involves the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the alkyne intermediate with 2-methoxyphenol in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving the alkyne intermediate and a suitable sulfur source.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the thiophene intermediate with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and thiophene moieties may play a role in binding to these targets, while the carboxamide group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide: This compound is similar in structure but has the carboxamide group attached to the 2-position of the thiophene ring instead of the 3-position.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide: This compound has a furan ring instead of a thiophene ring.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzene-3-carboxamide: This compound has a benzene ring instead of a thiophene ring.
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with molecular targets. The combination of the methoxyphenoxy group, the alkyne moiety, and the thiophene ring provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-14-6-2-3-7-15(14)20-10-5-4-9-17-16(18)13-8-11-21-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNHYDOCBWRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2866196.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)
![(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2866200.png)

![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)
![N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide](/img/structure/B2866208.png)

![dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine](/img/structure/B2866211.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
